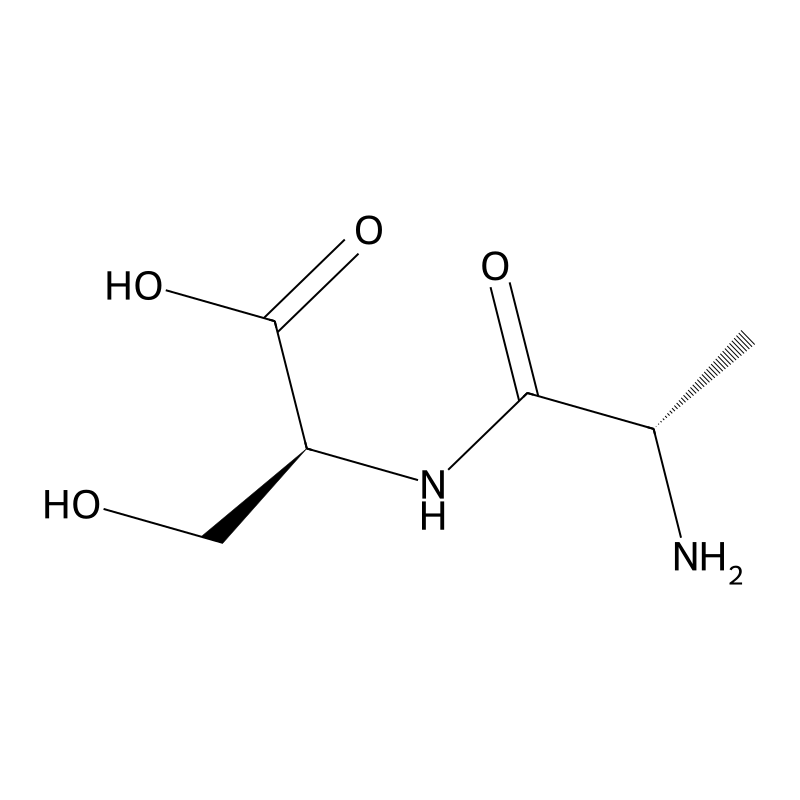Ala-Ser

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Ala-Ser as a Substrate for Enzyme Studies
Another research application of Ala-Ser lies in its use as a substrate for studying enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions within living organisms. Scientists can employ Ala-Ser as a substrate to investigate the activity and specificity of enzymes involved in protein degradation. For instance, the enzyme peptide deformylase cleaves the N-terminal formyl group from nascent proteins. Researchers can utilize Ala-Ser to study the interaction and recognition mechanisms of this enzyme with its substrates [].
Ala-Ser, also known as L-alanine-L-serine, is a dipeptide composed of two amino acids: alanine and serine. It is represented by the chemical formula and has a molecular weight of approximately 174.17 g/mol. This compound is characterized by the peptide bond that links the carboxyl group of alanine to the amino group of serine, forming a unique sequence that influences its biological properties and functions in various biochemical pathways .
- Hydrolysis: In the presence of water and under acidic or basic conditions, Ala-Ser can be hydrolyzed to yield its constituent amino acids, alanine and serine.
- Peptide Bond Formation: Ala-Ser can participate in further peptide bond formation with other amino acids, leading to longer polypeptides or proteins.
- Modification Reactions: The side chains of alanine and serine can undergo various modifications, such as phosphorylation (in the case of serine), which can alter the dipeptide's function and interactions within biological systems .
Ala-Ser exhibits several biological activities:
- Neuroprotective Effects: Studies suggest that Ala-Ser may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Role in Protein Synthesis: As a dipeptide, it plays a role in protein synthesis and may influence cellular signaling pathways due to the presence of serine.
- Antioxidant Activity: There is evidence that Ala-Ser may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .
Ala-Ser can be synthesized through various methods:
- Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support, followed by deprotection steps to form peptide bonds.
- Liquid-Phase Synthesis: This traditional method involves dissolving the amino acids in solution and allowing them to react under controlled conditions.
- Enzymatic Synthesis: Using specific enzymes such as proteases or ligases to catalyze the formation of Ala-Ser from its constituent amino acids in a more environmentally friendly manner .
Ala-Ser has various applications across different fields:
- Pharmaceuticals: It is being investigated for its potential therapeutic effects in treating neurological disorders.
- Nutraceuticals: Due to its beneficial properties, it may be included in dietary supplements aimed at enhancing cognitive function or reducing oxidative stress.
- Biotechnology: Used as a building block for synthesizing larger peptides or proteins with specific functions .
Research on Ala-Ser has focused on its interactions with other biomolecules:
- Protein Interactions: Studies indicate that Ala-Ser can influence protein folding and stability due to its unique sequence and structure.
- Receptor Binding: Research has shown that Ala-Ser may interact with specific receptors in the nervous system, potentially modulating neurotransmitter release and synaptic plasticity.
These interactions highlight its significance in biochemical pathways and therapeutic potential .
Ala-Ser shares similarities with other dipeptides but has unique features due to its specific amino acid composition. Here are some comparable compounds:
| Compound | Composition | Unique Features |
|---|---|---|
| Glycyl-Alanine (Gly-Ala) | Glycine + Alanine | Simpler structure; lacks hydroxyl group from serine. |
| Seryl-Alanine (Ser-Ala) | Serine + Alanine | Different sequence; emphasizes serine's role. |
| Ala-Ala (Ala-Ala) | Two Alanines | Homodipeptide; lacks the functional diversity of serine. |
The presence of serine in Ala-Ser provides distinct biochemical properties not found in these similar compounds, particularly regarding its potential neuroprotective effects and involvement in various metabolic pathways .








